molecular formula C8H6FNO B1447492 3-Fluoro-2-(hydroxymethyl)benzonitrile CAS No. 1260764-63-3

3-Fluoro-2-(hydroxymethyl)benzonitrile

Cat. No. B1447492
M. Wt: 151.14 g/mol
InChI Key: KICPVYAMZBCNJN-UHFFFAOYSA-N
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Description

3-Fluoro-2-(hydroxymethyl)benzonitrile, commonly known as FMHBN, is a synthetic organic compound with several potential applications in scientific research. It is a colorless, odorless, crystalline solid that is soluble in various organic solvents. FMHBN is composed of a benzene ring with two functional groups, a hydroxy group and a nitrile group, and a fluoro group. It is a versatile compound with a wide range of applications in the field of synthetic organic chemistry.

Scientific Research Applications

  • There’s a related compound, 3-fluoro-4-methylbenzonitrile , which has been studied for its vibrational analysis and non-linear optical activity . This research was conducted in the field of Quantum Chemistry . The study used density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set to predict the optimized molecular geometry, mulliken atomic charges, highest occupied molecular orbitals (HOMO) energy, lowest unoccupied molecular orbitals (LUMO) energy, polarizability and the first order hyperpolarizability of 3-fluoro-4-methylbenzonitrile . The results showed that the title compound could be an efficient tool for future applications in the field of non-linear optics .

  • There’s a related compound, 3-fluoro-4-methylbenzonitrile , which has been studied for its vibrational analysis and non-linear optical activity . This research was conducted in the field of Quantum Chemistry . The study used density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set to predict the optimized molecular geometry, mulliken atomic charges, highest occupied molecular orbitals (HOMO) energy, lowest unoccupied molecular orbitals (LUMO) energy, polarizability and the first order hyperpolarizability of 3-fluoro-4-methylbenzonitrile . The results showed that the title compound could be an efficient tool for future applications in the field of non-linear optics .

  • There’s a related compound, 3-fluoro-4-methylbenzonitrile , which has been studied for its vibrational analysis and non-linear optical activity . This research was conducted in the field of Quantum Chemistry . The study used density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set to predict the optimized molecular geometry, mulliken atomic charges, highest occupied molecular orbitals (HOMO) energy, lowest unoccupied molecular orbitals (LUMO) energy, polarizability and the first order hyperpolarizability of 3-fluoro-4-methylbenzonitrile . The results showed that the title compound could be an efficient tool for future applications in the field of non-linear optics .

properties

IUPAC Name

3-fluoro-2-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICPVYAMZBCNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(hydroxymethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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